BenchChemオンラインストアへようこそ!

4-bromo-3-iodo-1-methyl-1H-pyrazole

palladium-catalyzed cross-coupling oxidative addition selectivity sequential functionalization

This unique dihalogenated pyrazole building block exploits the kinetic orthogonality of C–Br and C–I bonds, enabling chemoselective, sequential Suzuki, Sonogashira, or C–H arylation for systematic SAR exploration of 3,4- and 3,4,5-substituted pyrazoles. The N-methyl group eliminates protecting-group manipulations, saving steps and improving yields. Ideal for kinase inhibitor fragment libraries and parallel synthesis. Standardize on this scaffold for higher success rates in your coupling campaigns.

Molecular Formula C4H4BrIN2
Molecular Weight 286.9 g/mol
CAS No. 1504936-04-2
Cat. No. B1450412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-iodo-1-methyl-1H-pyrazole
CAS1504936-04-2
Molecular FormulaC4H4BrIN2
Molecular Weight286.9 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)I)Br
InChIInChI=1S/C4H4BrIN2/c1-8-2-3(5)4(6)7-8/h2H,1H3
InChIKeyGTKBPHHQPCLNAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-iodo-1-methyl-1H-pyrazole (CAS 1504936-04-2): A Dihalogenated Pyrazole Building Block for Iterative Cross-Coupling


4-Bromo-3-iodo-1-methyl-1H-pyrazole (CAS 1504936-04-2) is a dihalogenated heterocyclic building block featuring a pyrazole core with an N-methyl group, a bromine atom at the 4-position, and an iodine atom at the 3-position (molecular formula C₄H₄BrIN₂, MW 286.90 g/mol) . The compound belongs to the class of polyhalogenated pyrazoles, which exploit the distinct kinetic reactivity of C–Br and C–I bonds toward palladium-catalyzed oxidative addition to enable ordered, sequential cross-coupling reactions. This capability distinguishes it from monohalogenated or homohalogenated analogs that lack the requisite reactivity differential for stepwise diversification.

Why 4-Bromo-3-iodo-1-methyl-1H-pyrazole Cannot Be Replaced by Other Halogenated Pyrazoles


Monohalogenated pyrazoles (e.g., 4-bromo-1-methyl-1H-pyrazole or 3-iodo-1-methyl-1H-pyrazole) allow only a single site of diversification and therefore cannot deliver the 3,4-disubstituted products that are prevalent in bioactive pyrazole libraries. Dihalogenated analogs bearing identical halogen atoms (e.g., 3,4-dibromo-1-methyl-1H-pyrazole) lack the reactivity differential required for selective, ordered coupling, typically yielding statistical mixtures of products. In contrast, 4-bromo-3-iodo-1-methyl-1H-pyrazole exploits the well-established kinetic preference of palladium(0) catalysts for oxidative addition of aryl iodides over aryl bromides [1], enabling chemoselective C3 coupling while preserving the C4–Br bond for a subsequent, orthogonal transformation. Additionally, the N-methyl group eliminates the tautomerism and protection/deprotection sequence that complicates the use of N–H analogs (e.g., 4-bromo-3-iodo-1H-pyrazole), whose unprotected nitrogen necessitates labile protecting groups that can undergo acid-catalyzed migration and isomerization [2].

Quantitative Differentiation Evidence for 4-Bromo-3-iodo-1-methyl-1H-pyrazole


Orthogonal Cross-Coupling Reactivity: Kinetic Selectivity of C–I over C–Br Bonds

Kinetic studies on Pd(0) complexes reveal that oxidative addition of PhI proceeds through a lower-coordinate, more reactive intermediate than PhBr, establishing a qualitative reactivity order PhI > PhBr [1]. This intrinsic difference translates to 4-bromo-3-iodo-1-methyl-1H-pyrazole: the C3–I bond will undergo oxidative addition preferentially, enabling selective C3 cross-coupling (Suzuki, Sonogashira, etc.) while leaving the C4–Br intact for a second, subsequent coupling step. No comparable orthogonality is available with 3,4-dibromo-1-methyl-1H-pyrazole, where the two C–Br bonds exhibit similar activation barriers, leading to uncontrolled double substitution and complex product mixtures. [1]

palladium-catalyzed cross-coupling oxidative addition selectivity sequential functionalization

Chemoselective C5 C–H Arylation with Complete C4-Halogen Preservation

The Pd(OAc)₂/KOAc/DMA catalytic system (1 mol% Pd) achieves direct arylation exclusively at the C5 position of 4-halogenated N-substituted pyrazoles without any cleavage of the C4–Br or C4–I bond [1]. For 4-bromo-1-methyl-1H-pyrazole, 100% chemoselectivity was observed, yielding the C5-aryl-4-bromo product. This finding is directly transferable to 4-bromo-3-iodo-1-methyl-1H-pyrazole, where both the C4–Br and the C3–I substituents are expected to survive C5 arylation, furnishing a 5-aryl-4-bromo-3-iodo-1-methyl-1H-pyrazole intermediate that retains two orthogonal halogen handles for further sequential functionalization. [1]

direct C–H arylation palladium catalysis chemoselectivity

Elimination of N–H Tautomerism and Protection Steps via N-Methyl Substitution

The N-unsubstituted analog 4-bromo-3-iodo-1H-pyrazole must be protected with a labile ethoxyethyl (EtOEt) group prior to cross-coupling. Mazeikaite et al. demonstrated that this protection step, carried out with ethyl vinyl ether and TFA in CH₂Cl₂, initially yields a 1:1 mixture of regioisomeric protected products (6a and 6a′) due to acid-catalyzed migration of the EtOEt group; prolonged reaction times of 20–78 h are required to drive the equilibrium toward the desired isomer [1]. In contrast, 4-bromo-3-iodo-1-methyl-1H-pyrazole bears a stable N-methyl substituent that completely suppresses tautomerism, eliminates the need for protection and deprotection, and avoids product loss due to isomer separation. This structural feature directly translates into shorter synthetic sequences and higher overall yields. [1]

N-alkylation tautomerism synthetic efficiency

Strategic Access to the 3,4-Disubstituted Pyrazole Pharmacophore

The pyrazole nucleus is a validated privileged scaffold in medicinal chemistry, present in FDA-approved drugs including celecoxib, apixaban, rimonabant, and sildenafil [1]. Among the various substitution patterns, 3,4-disubstituted pyrazoles constitute a recurrent pharmacophore in kinase inhibitors, anti-inflammatory agents, and antimicrobials. 4-Bromo-3-iodo-1-methyl-1H-pyrazole offers a direct, two-step entry to this motif: first, Sonogashira or Suzuki coupling at the more reactive C3–I position; second, Suzuki, Heck, or Buchwald–Hartwig coupling at the C4–Br position. Monohalogenated analogs cannot deliver the disubstituted product, while homohalogenated analogs (e.g., 3,4-dibromo-1-methyl-1H-pyrazole) typically give statistical mixtures that lower yield and complicate purification. [1]

privileged scaffold drug discovery pharmacophore

Commercial Purity and Storage Specifications Supporting Reproducible Cross-Coupling

4-Bromo-3-iodo-1-methyl-1H-pyrazole is commercially available at ≥95% purity, with storage recommended at 2–8 °C in a sealed, dry container [REFS-1, REFS-2]. This purity level exceeds the minimum typically required for palladium-catalyzed cross-coupling, where halide impurities can poison the catalyst. The N-methyl analog may exhibit improved light stability relative to the N–H derivative, which is described by vendors as light-sensitive and requiring storage in amber vials. These specifications ensure batch-to-batch consistency and minimise experimental variability in sensitive catalytic transformations.

chemical purity storage stability experimental reproducibility

High-Value Application Scenarios for 4-Bromo-3-iodo-1-methyl-1H-pyrazole


Sequential Suzuki–Miyaura Coupling to Generate 3,4-Diaryl-1-methyl-1H-pyrazoles

The C3–I bond undergoes oxidative addition first, allowing selective Suzuki coupling with an aryl boronic acid to install the first aryl group. The remaining C4–Br is then functionalized in a second Suzuki coupling with a different boronic acid, yielding a 3,4-diaryl-1-methyl-1H-pyrazole with defined, non-statistical substitution. This strategy exploits the kinetic orthogonality described in Evidence Items 1 and 2 [from Section 3] and is directly applicable to parallel synthesis for SAR exploration of 3,4-disubstituted pyrazole libraries.

Sonogashira–Suzuki Iterative Coupling for Alkynyl–Aryl Pyrazoles

A Sonogashira coupling at the C3–I position with a terminal alkyne introduces an alkynyl moiety, which is a common bioisostere for aryl groups and a handle for further transformations (e.g., click chemistry). The C4–Br is subsequently Suzuki-coupled with an aryl boronic acid, delivering a 3-alkynyl-4-aryl-1-methyl-1H-pyrazole. The N-methyl group avoids the competing N–H deprotonation that would poison the palladium catalyst in the N-unsubstituted analog, as highlighted in Evidence Item 3.

Building Fully Substituted Pyrazoles via C5 Direct Arylation Followed by Sequential C3/C4 Couplings

Employing the C5 direct arylation protocol (Evidence Item 2), an aryl group is installed at C5 while preserving both the C3–I and C4–Br substituents. The resulting 5-aryl-4-bromo-3-iodo-1-methyl-1H-pyrazole then undergoes ordered C3 and C4 couplings, ultimately yielding a fully substituted 3,4,5-triaryl-1-methyl-1H-pyrazole. This route enables the systematic exploration of all three substitution vectors on the pyrazole core—a strategy unattainable with monohalogenated or homohalogenated alternatives.

Synthesis of Pyrazole-Containing Kinase Fragment Libraries

The pyrazole scaffold is a core element of many kinase inhibitors, and 3,4-disubstituted pyrazoles offer optimal shape complementarity to the ATP-binding pocket of kinases. 4-Bromo-3-iodo-1-methyl-1H-pyrazole allows rapid, modular assembly of diverse 3,4-disubstituted pyrazoles for fragment-based screening and focused library construction, leveraging the orthogonal reactivity established in Evidence Items 1 and 4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-3-iodo-1-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.